![molecular formula C21H23ClN2O2 B2608223 [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone CAS No. 915927-44-5](/img/structure/B2608223.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CM156 or TAK-063 and has been extensively studied for its therapeutic potential in treating various neurological disorders.
作用机制
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the mesolimbic and mesocortical pathways, which are associated with reward and motivation, respectively. By blocking this receptor, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone may modulate the activity of these pathways, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function. It also has anxiolytic and antidepressant effects and may improve cognitive function and memory.
实验室实验的优点和局限性
One of the advantages of using [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies on the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its high lipophilicity, which may affect its pharmacokinetic properties and limit its potential therapeutic applications.
未来方向
There are several future directions for the study of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone. One potential direction is to explore its therapeutic potential in other neurological disorders such as Parkinson's disease and addiction. Another direction is to develop more selective and potent derivatives of this compound that may have improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone and its effects on other neurotransmitter systems.
In conclusion, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a promising chemical compound that has potential therapeutic applications in various neurological disorders. Its high selectivity for the dopamine D3 receptor and its biochemical and physiological effects make it an attractive target for further research and development.
合成方法
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone involves several steps, including the reaction of 3-chlorophenylpiperazine with 4-(2-methylprop-2-enoxy)benzaldehyde to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis of this compound has been optimized and improved over the years to enhance its yield and purity.
科学研究应用
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, emotion, and cognition.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-16(2)15-26-20-8-6-17(7-9-20)21(25)24-12-10-23(11-13-24)19-5-3-4-18(22)14-19/h3-9,14H,1,10-13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTVOVMGNAWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-([(1s)-1-phenylethyl]amino)acetate](/img/structure/B2608140.png)
![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)
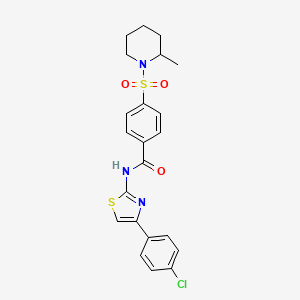
![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
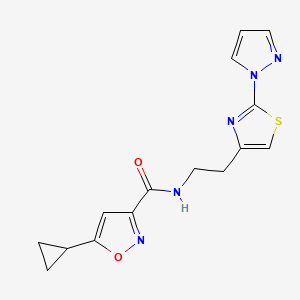
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)
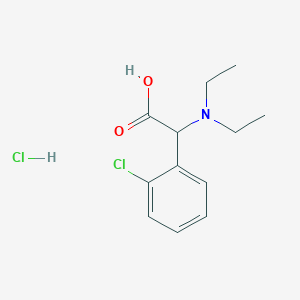


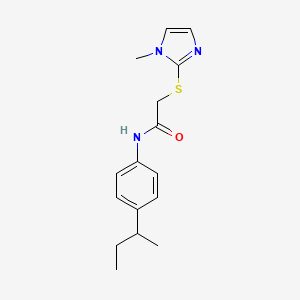
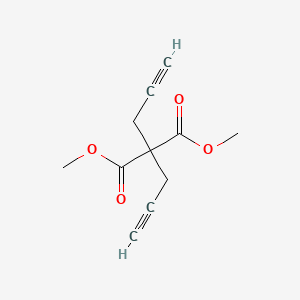
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)
![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
